ethyl 5-oxo-5H-iMidazo[2,1-b][1,3]thiazine-6-carboxylate

Heterocyclic Synthesis Cyclocondensation Process Chemistry

Ethyl 5-oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylate (CAS 75712-70-8) is a heterocyclic compound containing a fused imidazo[2,1-b][1,3]thiazine core with a 5-oxo group and an ethyl ester at the 6-position. The scaffold is constructed via cyclisation of 2-mercaptoimidazole with diethyl ethoxymethylenemalonate, yielding the 6-ethoxycarbonylimidazolo[2,1-b][1,3]thiazin-5-one system.

Molecular Formula C9H8N2O3S
Molecular Weight 224.24 g/mol
Cat. No. B13959803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-oxo-5H-iMidazo[2,1-b][1,3]thiazine-6-carboxylate
Molecular FormulaC9H8N2O3S
Molecular Weight224.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC2=NC=CN2C1=O
InChIInChI=1S/C9H8N2O3S/c1-2-14-8(13)6-5-15-9-10-3-4-11(9)7(6)12/h3-5H,2H2,1H3
InChIKeyRARFXTAKHSYMEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylate: A Distinct Fused Heterocyclic Scaffold for Procurement Decisions


Ethyl 5-oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylate (CAS 75712-70-8) is a heterocyclic compound containing a fused imidazo[2,1-b][1,3]thiazine core with a 5-oxo group and an ethyl ester at the 6-position. The scaffold is constructed via cyclisation of 2-mercaptoimidazole with diethyl ethoxymethylenemalonate, yielding the 6-ethoxycarbonylimidazolo[2,1-b][1,3]thiazin-5-one system [1]. This compound serves as a key intermediate for generating bioactive triazole hybrids and other functionalized derivatives, with its imidazole-fused thiazine architecture conferring distinct electronic and steric properties compared to closely related triazolo-thiazine or thiazole-fused analogs [2].

Scaffold
Fused imidazo[2,1-b][1,3]thiazine core with 5-oxo and 6-ethoxycarbonyl groups
Build Method
Cyclisation of 2-mercaptoimidazole with diethyl ethoxymethylenemalonate
Role
Key intermediate for generating triazole hybrids and functionalized derivatives

Procurement Risk: Why Imidazo[2,1-b][1,3]thiazine Analogs Cannot Be Interchanged with Ethyl 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylate


The imidazo[2,1-b][1,3]thiazine scaffold is highly sensitive to ring-fusion and substituent variations. Replacing the imidazole ring with a 1,2,4-triazole (as in ethyl 7-oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylate) alters π-electron distribution and hydrogen-bonding capacity, which directly affects reactivity in subsequent derivatization [1]. Similarly, substituting the six-membered thiazine ring with a five-membered thiazole (e.g., ethyl imidazo[2,1-b]thiazole-6-carboxylate) reduces ring size, modifies torsional angles, and changes electrophilic substitution patterns, leading to divergent synthetic outcomes and biological profiles [2]. These differences preclude generic substitution without re-optimization of downstream chemistry or biological activity.

Target
Imidazo[2,1-b][1,3]thiazine scaffold
Triazolo Analog
Triazole ring alters π-electron distribution and hydrogen-bonding capacity, affecting downstream reactivity
Target
Six-membered thiazine ring
Thiazole Analog
Five-membered thiazole changes torsional angles and electrophilic substitution patterns, leading to divergent outcomes

Head-to-Head Quantitative Differentiation of Ethyl 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylate Versus Closest Analogs


Synthetic Efficiency: Higher Yield in One-Step Cyclocondensation Versus Triazolo Analog

In a direct head-to-head study, ethyl 5-oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylate (8a) was obtained as the sole product from cyclisation of 2-mercaptoimidazole with diethyl ethoxymethylenemalonate, whereas the analogous reaction with 3-mercapto-1,2,4-triazole produced the desired triazolo-thiazine (2a) accompanied by a minor by-product ([1,2,4]triazolo[3,2-b][1,3]thiazin-5-one, 2b), necessitating additional purification [1]. This cleaner reaction profile reduces isolation costs and improves throughput in multi-step routes.

Reaction Selectivity
Head-to-head
Single product (8a) vs. comparator forming a by-product (2b)
Supports simpler purification and higher throughput in multi-step routes
Identical cyclocondensation conditions (ethanol, reflux)
Heterocyclic Synthesis Cyclocondensation Process Chemistry

Spectroscopic Fingerprinting: Diagnostic 13C NMR Chemical Shift Differentiation from Triazolo Analog

The 13C NMR spectrum of ethyl 5-oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylate was assigned and used to distinguish it from its triazolo counterpart [1]. The ester carbonyl carbon (C=O) and the thiazine ring carbons show distinct chemical shifts due to the different electronic nature of imidazole vs. triazole. These diagnostic peaks serve as a quality-control fingerprint to verify lot identity and rule out contamination by the triazolo analog, which is a common synthetic contaminant in analogous preparations.

13C NMR Fingerprint
Head-to-head
Diagnostic shifts for ester carbonyl and thiazine ring carbons
Enables unambiguous identity verification during incoming QC
Exact δ values in primary reference; triazolo analog shows distinct shifts
Structural Confirmation 13C NMR Quality Control

Regioselective Derivatization: Exclusive Formation of 1,4-Disubstituted Triazoles via Huisgen Cycloaddition

When converted to the corresponding azide, ethyl 5-oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylate undergoes regioselective, catalyst-free [3+2] cycloaddition with acetylene carboxylates to afford exclusively 1,4-disubstituted 1,2,3-triazoles, whereas many heterocyclic azides give mixtures of 1,4- and 1,5-regioisomers under thermal conditions [1]. This complete regioselectivity simplifies purification and maximizes yield of the biologically active isomer, which demonstrates bactericidal activity against Proteus mirabilis at 31.25 µg/mL [1].

Regioselectivity
Cross-study
100% 1,4-disubstituted triazole
Eliminates regioisomer separation, supporting antimicrobial lead generation
Catalyst-free Huisgen cycloaddition; reported activity at 31.25 µg/mL
Click Chemistry Triazole Synthesis Antimicrobial Agents

Optimal Procurement Scenarios for Ethyl 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylate Based on Quantitative Differentiation


Synthesis of 1,4-Disubstituted Triazole Antimicrobial Libraries

When a medicinal chemistry program requires a reliable, regioselective route to 1,4,5-trisubstituted 1,2,3-triazoles with an imidazo-thiazine core, the azide derived from ethyl 5-oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylate is the preferred dipolarophile. Its exclusive 1,4-selectivity under thermal conditions [1] ensures that every library member is a single isomer, removing a source of variability in structure-activity relationships. The resulting triazoles have shown bactericidal effects at 31.25 µg/mL against Proteus mirabilis [1], making the ethyl ester a strategic entry point for Gram-negative antimicrobial discovery.

Structural Confirmation and QC of Imidazo-Thiazine Intermediates

For process chemistry and quality control laboratories, the distinct 13C NMR fingerprint of ethyl 5-oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylate provides a definitive method to confirm identity and differentiate it from the triazolo analog [2]. This is critical when procuring the compound from external vendors, as the triazolo analog (CAS 75712-68-4) is often co-listed and can be mistakenly supplied. The diagnostic peaks reported by Clayton et al. (1980) serve as a release specification to ensure lot-to-lot consistency.

Process Development of Fused Heterocyclic APIs

In route scouting for active pharmaceutical ingredients containing a fused imidazo-thiazine, the cleaner cyclisation profile of the target compound—free from the by-product that plagues the triazolo analog synthesis [2]—makes it a more attractive late-stage intermediate. The elimination of a by-product removal step can improve overall yield by an estimated 10-15% over a multi-step sequence, directly reducing the cost of goods. This advantage is most pronounced in kilogram-scale campaigns where chromatographic purification is impractical.

Comparative Reactivity Studies of Fused Azole-Thiazines

For academic or industrial groups investigating structure-reactivity relationships across azole-fused thiazines, ethyl 5-oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylate represents the imidazole congener. Its direct comparison with the 1,2,4-triazole analog (CAS 75712-68-4) and the thiazole analog (CAS 64951-04-8) in cycloaddition, hydrolysis, or electrophilic substitution reactions can reveal how the heterocycle identity tunes reactivity. The differential 13C NMR shifts [2] further enable real-time reaction monitoring without ambiguity.

Application
Selection Property
Validation Focus
Synthesis of 1,4-disubstituted triazole antimicrobial libraries
Regioselectivity control
Confirm single 1,4-isomer formation under thermal conditions
Structural confirmation and QC of imidazo-thiazine intermediates
13C NMR fingerprint
Use diagnostic peaks to differentiate from triazolo analog (CAS 75712-68-4)
Process development of fused heterocyclic APIs
Reaction selectivity
Assess by-product formation versus triazolo analog route
Comparative reactivity studies of fused azole-thiazines
Heterocycle identity
Cross-reference with triazole and thiazole analogs in reaction monitoring
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